N-{4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide
Overview
Description
N-{4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a chloro and methoxy group.
Preparation Methods
The synthesis of N-{4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonamide with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-{4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
N-{4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a drug candidate for treating bacterial infections and inflammatory diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Similar compounds to N-{4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide include:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used to treat bacterial infections, particularly in combination with pyrimethamine for treating toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and rheumatoid arthritis.
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S2/c1-14-19(21)4-3-5-20(14)23-30(26,27)17-10-6-15(7-11-17)22-29(24,25)18-12-8-16(28-2)9-13-18/h3-13,22-23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETJDOWKRXZYAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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